![molecular formula C9H8N2OS B2931381 [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol CAS No. 173838-59-0](/img/structure/B2931381.png)
[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol
Descripción general
Descripción
“[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound has an empirical formula of C9H8N2OS and a molecular weight of 192.24 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves complex chemical reactions. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . Another study reported the preparation of two new metal (II) complexes with a ligand based on a pyridine thiazolone group .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by physicochemical and spectroscopic methods . The structure of the complexes was confirmed by single-crystal X-ray analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For example, in one study, two new metal (II) complexes with a ligand based on a pyridine thiazolone group were prepared .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has an empirical formula of C9H8N2OS and a molecular weight of 192.24 .Aplicaciones Científicas De Investigación
Supramolecular Complex Formation
A study conducted by Lam et al. (1997) discusses the formation of a triple-strand helical supramolecular complex. This complex is synthesized using a reaction involving Ru(py-pzH)32, where py-pzH is 3-(pyridin-2-yl)pyrazole, and Cu(II) or Cu(I) in methanol. This research contributes to the understanding of complex molecular interactions and structures in chemistry (Lam et al., 1997).
Catalytic Activity and Reactivity Studies
Duda et al. (1997) explored the reactivity of iron(III) catecholate complexes involving bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine (bpia) in methanol. This study is significant for understanding the catalytic activities of iron complexes in various chemical reactions (Duda, Pascaly, & Krebs, 1997).
Nickel Complex Synthesis and Application
Kermagoret and Braunstein (2008) reported on the synthesis of nickel complexes with bidentate N,O-type ligands, including [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol, and their application in the catalytic oligomerization of ethylene. This research has implications in the field of industrial chemistry, particularly in polymer production (Kermagoret & Braunstein, 2008).
Electrochemical Reduction of Carbon Dioxide
Seshadri, Lin, and Bocarsly (1994) discovered that the pyridinium ion, which is closely related to this compound, acts as a novel homogeneous catalyst for the electrochemical reduction of CO2 to methanol. This study contributes to the development of sustainable chemical processes and environmental chemistry (Seshadri, Lin, & Bocarsly, 1994).
Fluorescent Properties in Chemical Synthesis
Yao et al. (2014) demonstrated the synthesis of pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives via a solvent-free condensation and oxidation process in methanol. The products exhibit donor-π-conjugated acceptor fluorescent activity, which is significant in materials science and molecular engineering (Yao et al., 2014).
Direcciones Futuras
The future directions for “[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” and its derivatives could involve further exploration of their potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that these compounds might be developed into novel anti-fibrotic drugs .
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds can undergo reactions with various cellular components . For instance, pyridin-2-yl-methanes can undergo a copper-catalyzed oxidation process to form pyridin-2-yl-methanones . This suggests that [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol might also interact with its targets through oxidation processes.
Biochemical Pathways
It’s known that similar compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , indicating that this compound might also affect collagen synthesis pathways.
Pharmacokinetics
Similar compounds are known to exhibit a wide range of pharmacological activities , suggesting that this compound might also have favorable ADME properties that contribute to its bioavailability.
Result of Action
Similar compounds have been found to present better anti-fibrotic activities than certain standard drugs . This suggests that this compound might also have anti-fibrotic effects.
Action Environment
It’s known that similar compounds can be synthesized in an environmentally friendly manner , suggesting that this compound might also be stable under various environmental conditions.
Propiedades
IUPAC Name |
(2-pyridin-2-yl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,6,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDAGPDUMJCEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
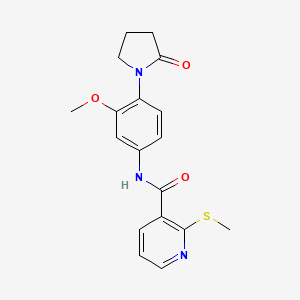
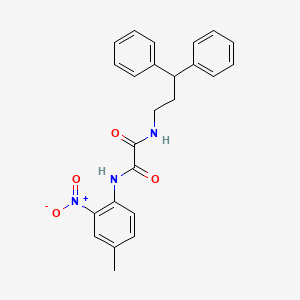

![5-Methoxy-2-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2931307.png)
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2931309.png)
![3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931313.png)
![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931314.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2931315.png)
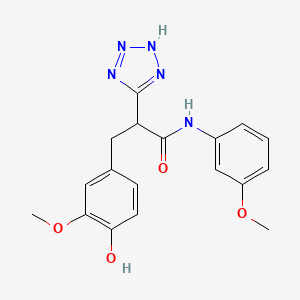
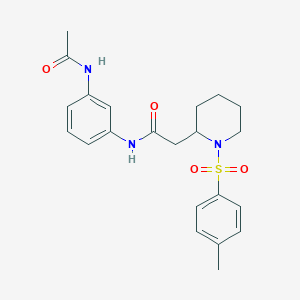
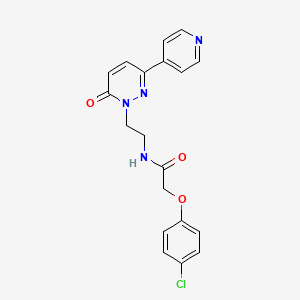
![1-(3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2931319.png)
![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/no-structure.png)
![3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2931321.png)
